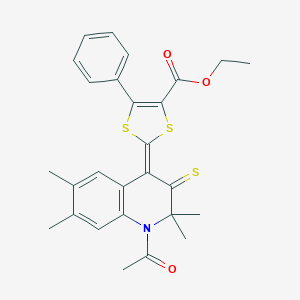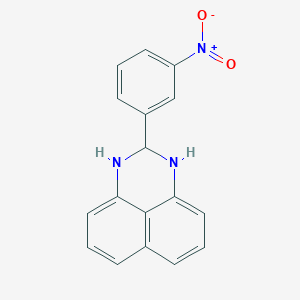![molecular formula C16H20F3N3O B404395 2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B404395.png)
2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-(1-azepanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparaison Avec Des Composés Similaires
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide can be compared with similar compounds such as:
2-(trifluoromethyl)benzimidazole: This compound also features a trifluoromethyl group and is used in similar applications.
4-(trifluoromethyl)-1,2,3-triazole: Another compound with a trifluoromethyl group, known for its use in pharmaceuticals and materials.
The uniqueness of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide lies in its specific structure, which combines the azepanyl and trifluoromethyl groups, providing distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H20F3N3O |
|---|---|
Poids moléculaire |
327.34g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H20F3N3O/c17-16(18,19)14-7-5-6-13(10-14)11-20-21-15(23)12-22-8-3-1-2-4-9-22/h5-7,10-11H,1-4,8-9,12H2,(H,21,23)/b20-11+ |
Clé InChI |
RYWJWRIYQFEGMY-RGVLZGJSSA-N |
SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
SMILES isomérique |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B404314.png)


![ethyl 4-[5-(4-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1-yl]benzoate](/img/structure/B404318.png)

![3-(4-bromophenyl)-5-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404321.png)

![2-benzylsulfanyl-5-(4-chlorophenyl)-3-[(Z)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404323.png)
![3-(4-bromophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404324.png)
![3-(4-bromophenyl)-5-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404327.png)
![N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE](/img/structure/B404331.png)



